Isobutyl methacrylate
Overview
Description
Isobutyl methacrylate is a methacrylic ester that is used in various polymerization processes. It is characterized by its ability to form polymers with specific properties depending on the polymerization conditions and the presence of other monomers or additives. The studies provided offer insights into the polymerization kinetics, copolymerization with other methacrylates, and the synthesis of polymers with isobutyl methacrylate as a component .
Synthesis Analysis
The synthesis of isobutyl methacrylate-based polymers can be achieved through different methods. One approach involves the oxidative dehydrogenation of isobutyl alcohol to methacrylic acid, which can then be esterified to form isobutyl methacrylate . Another method includes the polymerization of isobutyl methacrylate with other methacrylates using initiators such as hydrogen peroxide under UV irradiation . Additionally, the synthesis of block copolymers using isobutyl methacrylate has been explored, combining living cationic and anionic polymerization techniques .
Molecular Structure Analysis
The molecular structure of isobutyl methacrylate influences its reactivity and the properties of the resulting polymers. Studies have shown that the presence of isobutyric acid can affect the radical concentrations and conformations during polymerization, leading to changes in the molecular weights and rates of polymerization . The microstructure of copolymers involving isobutyl methacrylate has also been analyzed, revealing that the products are predominantly syndiotactic .
Chemical Reactions Analysis
Isobutyl methacrylate participates in various chemical reactions, primarily polymerization and copolymerization. The oxidative dehydrogenation of isobutyl acid to methacrylic acid is a key reaction for the synthesis of methacrylic acid, which is a precursor to isobutyl methacrylate . The copolymerization of isobutyl methacrylate with other methacrylates has been studied extensively, providing information on monomer reactivity ratios and the influence of different reaction conditions on the copolymer composition .
Physical and Chemical Properties Analysis
The physical and chemical properties of isobutyl methacrylate-derived polymers are influenced by the molecular structure and the polymerization process. The kinetics of polymerization, as well as the average degree of polymerization, have been reported, showing that these factors remain reasonably constant up to a certain conversion level . The miscibility of isobutyl methacrylate copolymers with other polymers has also been studied, indicating that the presence of a basic comonomer can enhance miscibility . Additionally, the thermal stability and metal composition of metal poly(isobutylmethacrylate)s have been described, with polymers showing stability even at high temperatures .
Scientific Research Applications
Denture Base Material
- iBMA was investigated for its potential as a denture base material. It showed very low water absorption but had poor mechanical properties and a low glass transition temperature, making it unsuitable as a material for denture bases on its own. However, it could be a useful co-monomer for reducing water absorption in denture base materials (Barsby, 1992).
Methacrylate Synthesis
- The synthesis of methyl methacrylates via oxidative conversion of isobutyl alcohol, an alternative raw material to isobutylene and tert-butyl alcohol, has been established. This process achieved a product yield of up to 81.9%, recommending its potential for industrial application (Zhyznevskiy et al., 2011).
Copolymerization Studies
- Methyl methacrylate was copolymerized with butyl or isobutyl acrylates and methacrylates, leading to the production of predominantly syndiotactic products. This has implications for polymer science and materials engineering (Brosse et al., 1983).
Spectroscopy Analysis
- XPS measurements of poly(isobutyl methacrylate) have been presented, analyzing survey scans, high-resolution core level spectra, and energy loss regions, which are important for material characterization (Louette et al., 2005).
Bonding Properties in Dentistry
- The bonding properties of denture bases to silicone-based soft denture liners immersed in iBMA were studied, showing that immersion in iBMA for 3 minutes doubled the tensile bond strength between silicone soft liner and PMMA denture base materials (Akin et al., 2014).
Catalysis Research
- Research on iron phosphorus oxides as catalysts for isobutyric acid oxidative dehydrogenation, a step in producing methyl methacrylate, has shown promising results, particularly regarding the active phase and the role of water and promoters in the reaction (Millet, 1998).
Monomer and Polymer Research
- 1-(Isobutoxy)ethyl methacrylate (BOEMA), derived from isobutyl vinyl ether and methacrylic acid, was studied for its dual role as an initiator for the cationic polymerization of vinyl ether and as a monomer for anionic polymerization. This research is significant for designing advanced polymeric materials (Ruckenstein & Zhang, 1997).
Propagation Rate Coefficients
- The study of propagation rate coefficients for ethyl, butyl, and isobutyl methacrylates using pulsed-laser polymerization provides valuable data for understanding the polymerization kinetics of these monomers (Hutchinson et al., 1995).
Dental Resins
- Nanocomposites of methacrylate-based polyhedral oligomeric silsesquioxane (POSS), including methacryl isobutyl POSS, are used in dental resins. Molecular dynamics simulations provided insights into their structural properties, which influence their macro-properties in dental applications (Madhuranthakam et al., 2023).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylpropyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h6H,3,5H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMACXVDVNRZJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Record name | ISOBUTYL METHACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3671 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
9011-15-8 | |
Record name | Poly(isobutyl methacrylate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=9011-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3025461 | |
Record name | Isobutyl methacrylate | |
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Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutyl methacrylate is a colorless liquid with a flash point of 120 °F. When heated to high temperatures it may release acrid smoke and fumes. If it is subjected to heat for prolonged periods or becomes contaminated, it is subject to polymerization. If the polymerization takes place inside a container, the container may violently rupture. The vapors are heavier than air. It may be irritating to skin and eyes and produce a narcotic effect. It is used in making acrylic resins., Liquid, Liquid; Has 25 ppm hydroquinone monomethyl ether as inhibitor; [Hawley] Colorless liquid; Insoluble in water; Sensitive to heat, air, and light; [CAMEO] Colorless liquid; Partially soluble in water (2 g/L at 20 deg C); [MSDSonline] | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |
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Record name | 2-Methylpropyl methacrylate | |
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Boiling Point |
311 °F at 760 mmHg (NTP, 1992), 155 °C | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl Methacrylate | |
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Flash Point |
120 °F (NTP, 1992), 35 °C (closed cup), 49 °C (Tag open cup) | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl Methacrylate | |
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Solubility |
Insoluble (<1mg/ml) (NTP, 1992), Miscible with ethanol, ethyl ether, Insoluble in water, In water, 1300 mg/L at 25 °C | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl Methacrylate | |
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Density |
0.8858 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8858 g/cu cm at 20 °C, Bulk density: 0.882 g/mL at 25 °C/25 °C | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl Methacrylate | |
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Vapor Pressure |
3.63 [mmHg], 3.63 mm Hg at 25 °C | |
Record name | 2-Methylpropyl methacrylate | |
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Record name | Isobutyl Methacrylate | |
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Impurities |
Typical impurities include Methyl acrylic acid (MAA) (CAS 79-41-4) or MMA (CAS 80-62-6) (depending whether the direct esterification or trans-esterification route is used), the unreacted alcohol and water. | |
Record name | Isobutyl Methacrylate | |
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Product Name |
Isobutyl methacrylate | |
Color/Form |
Liquid | |
CAS RN |
97-86-9, 9011-15-8 | |
Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl methacrylate | |
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Record name | Isobutyl methacrylate | |
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Record name | Isobutyl methacrylate | |
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Record name | 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester | |
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Record name | Isobutyl methacrylate | |
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Record name | Isobutyl methacrylate | |
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Record name | ISOBUTYL METHACRYLATE | |
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Record name | Isobutyl Methacrylate | |
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Melting Point |
Freezing pt: -61 °C | |
Record name | Isobutyl Methacrylate | |
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Retrosynthesis Analysis
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